2-Methoxy-4-nitrophenol
Overview
Description
Synthesis Analysis
The synthesis of 2-Methoxy-4-nitrophenol can be achieved through different pathways. Guo (2002) described a method starting from 2-nitro-4-methoxyaniline, which undergoes alkali hydrolysis to yield 2-Methoxy-4-nitrophenol with a high conversion rate and yield under specific conditions, such as temperature and reactant ratio (Guo, 2002). Another approach involves the conversion of 4-chloro-1-nitrobenzene to 4-methoxy-1-nitrobenzene, followed by a series of reactions leading to 4-Methoxyphenol, highlighting the importance of reaction conditions and yields at each step (Jian, 2000).
Molecular Structure Analysis
The molecular structure and electronic characteristics of 2-Methoxy-4-nitrophenol have been studied extensively. For example, computational studies have revealed insights into the tautomeric forms, electronic structure, and non-linear optical properties of related compounds, offering a deeper understanding of 2-Methoxy-4-nitrophenol's molecular behavior (Koşar, 2011).
Chemical Reactions and Properties
2-Methoxy-4-nitrophenol participates in various chemical reactions, including nitration, oxidation, and coupling reactions. Beake et al. (1994) investigated its reaction with nitrous acid, leading to a mixture of products and proposed a mechanism based on observed reaction rates and product ratios (Beake et al., 1994). Furthermore, its atmospheric reactivity with hydroxyl radicals has been explored, demonstrating the formation of nitroguaiacol isomers as main oxidation products and providing insights into its environmental impact (Lauraguais et al., 2014).
Physical Properties Analysis
The physical properties of 2-Methoxy-4-nitrophenol, such as melting point, vapor pressure, and thermodynamic properties, have been studied to understand its behavior in various conditions. Varfolomeev et al. (2010) conducted thermochemical studies to investigate the thermodynamic properties and intermolecular hydrogen bonding capabilities of methoxyphenols, including 2-Methoxy-4-nitrophenol, providing valuable data on its stability and interactions (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-Methoxy-4-nitrophenol, including its reactivity and interaction with other compounds, have been explored in various studies. For instance, its oxidation reactions mediated by reduced graphene oxide in water have been examined to understand the substituent effects on its oxidative coupling reactions, highlighting the role of dissolved oxygen in these processes (Pei et al., 2018).
Scientific Research Applications
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Catalytic Reduction
- Field : Chemistry
- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
- Method : Synthesis of various nanostructured materials and their use as a catalyst for reduction of nitrophenol in the presence of reducing agents .
- Results : Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
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Radiofluorination of Biomolecules
- Field : Medicinal Chemistry
- Application : 4-Nitrophenyl activated esters are used for indirect radiofluorination of biomolecules .
- Method : Acylation of biomolecules through the use of an 18 F-labelled activated ester is a standard method for indirect radiolabelling .
- Results : The use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step .
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Industrial Processes
- Field : Industrial Chemistry
- Application : Methoxy 2 Nitrophenol is used as a catalyst in a variety of industrial processes .
- Method : It is used in the production of pharmaceuticals, dyes, and other organic compounds .
- Results : It is also used in the production of polymers, plastics, and other materials .
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Dyeing Processes
- Field : Textile Industry
- Application : 2-Methoxy-4-nitroaniline is used in dyeing processes in the textile industry .
- Method : It is used as a chromogenic agent in printing processes, and as an intermediate in the synthesis of azo dyes and Pigment Yellow 74 .
- Results : Pigment Yellow 74 is a high production volume chemical which has applications in yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints .
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pH Indicator
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Treatment for Obesity and Diabetes
- Field : Medicine
- Application : 4-Methoxy-2-nitrophenol can treat obesity, prevent weight gain, promote weight loss, promote slimming, or treat or prevent the development of diabetes .
- Method : The specific method of application is not mentioned in the source .
- Results : The specific results or outcomes are not mentioned in the source .
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Oxidative Degradation
- Field : Environmental Science
- Application : Phenols and substituted phenols, including 2-Methoxy-4-nitrophenol, can undergo oxidative degradation in water and the atmosphere .
- Method : Advanced oxidation processes (AOPs) based on powerful transitory species can efficiently degrade phenolic compounds . In terms of atmospheric oxidative degradation, the reaction of phenols and substituted phenols with oxidants such as hydroxyl radical (•OH), nitrate radical (•NO 3 ), Cl atoms, and ozone is probably a major degradation mechanism .
- Results : The degradation of phenols and substituted phenols helps to reduce their environmental impact .
-
Synthesis of Paracetamol
Safety And Hazards
2-Methoxy-4-nitrophenol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-methoxy-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLVFLOBTPURLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062935 | |
Record name | Phenol, 2-methoxy-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-nitrophenol | |
CAS RN |
3251-56-7 | |
Record name | 2-Methoxy-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3251-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-4-nitrophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2-methoxy-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-methoxy-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITROGUAIACOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41ITO2N6UT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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